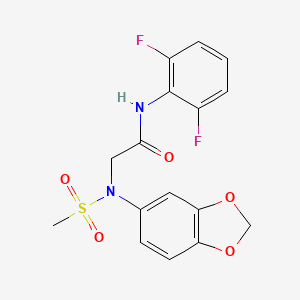

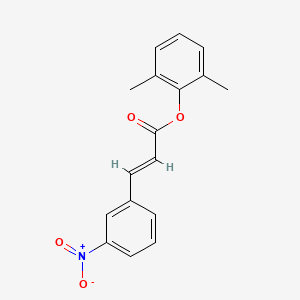

N~2~-1,3-benzodioxol-5-yl-N~1~-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including activation, coupling, and protection-deprotection strategies. For compounds similar to the one , methods such as the use of shelf-stable reagents like 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride have proven effective for forming glycosidic linkages under low temperatures, suggesting a potential pathway for introducing sulfonamide or benzodioxolyl functional groups into a molecule (Crich & Smith, 2001).

Molecular Structure Analysis

The molecular structure of such a compound would likely feature significant conjugation and electronic delocalization, especially around the benzodioxolyl and difluorophenyl groups. These features can impact the compound's reactivity and interactions. X-ray crystallography and computational methods like DFT could be employed to elucidate the structure, as demonstrated in the characterization of sulfonamide compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Compounds containing sulfonamide, benzodioxolyl, and fluoroaromatic groups can participate in a variety of chemical reactions. For instance, sulfonamides can undergo rearrangement reactions under alkaline conditions, leading to the formation of different products, which might offer insights into the reactivity of the N2-(methylsulfonyl)glycinamide moiety (Dohmori, 1964).

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Research on chemical synthesis and reactions involving similar compounds to N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide has demonstrated advances in creating powerful reagents and methodologies for activating thioglycosides, synthesizing glycosides, and forming diverse glycosidic linkages. The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a notable example, providing a metal-free thiophile that activates thioglycosides efficiently at low temperatures, leading to good yield and selectivity in glycoside formation (Crich & Smith, 2001).

Antibacterial Applications

Compounds with structural similarities to N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide have been studied for their potential antibacterial properties. For instance, derivatives of 1,3-benzodioxol-5-amine have been synthesized and evaluated for their antibacterial activity, providing insights into the structure-activity relationship and the potential for developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Anticancer and Antiviral Research

The exploration of sulfonamide derivatives for their anticancer and antiviral activities has been an area of intense research. For example, the synthesis and biological evaluation of N-substituted sulfonamide derivatives have demonstrated potential applications in inhibiting glycine transporter-1, which could have implications in cancer treatment strategies (Cioffi et al., 2016). Additionally, derivatives of 1,3-benzodioxol-5-carboxylic acid have shown moderate antibacterial activity against various bacterial strains, suggesting their utility in addressing antibiotic resistance (Siddiqa et al., 2014).

Novel Drug Scaffolds

The development of new drug scaffolds based on the core structure of N2-1,3-benzodioxol-5-yl-N1-(2,6-difluorophenyl)-N2-(methylsulfonyl)glycinamide is an ongoing research area. Innovations in this domain aim at creating compounds with improved efficacy, selectivity, and pharmacokinetic profiles for various therapeutic applications, including antipsychotic agents and treatments for central nervous system disorders (Howard, 2005).

Propriétés

IUPAC Name |

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O5S/c1-26(22,23)20(10-5-6-13-14(7-10)25-9-24-13)8-15(21)19-16-11(17)3-2-4-12(16)18/h2-7H,8-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLFEULMAIAVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=C(C=CC=C1F)F)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-1,3-benzodioxol-5-yl-N-(2,6-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5537834.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)

![4-chloro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-methylbenzamide hydrochloride](/img/structure/B5537847.png)

![2,7,8,9-tetramethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5537851.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![1-{3-[4-(benzyloxy)phenyl]acryloyl}-4-methylpiperidine](/img/structure/B5537862.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)